molecular formula C22H24N2O4S2 B2839013 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide CAS No. 1251609-22-9

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B2839013
CAS No.: 1251609-22-9
M. Wt: 444.56
InChI Key: JCMHGTDVWWSWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiophene-2-carboxamide class, characterized by a central thiophene ring substituted with a sulfamoyl group and an amide-linked aromatic moiety. The sulfamoyl group is modified with a methyl and 4-ethoxyphenyl substituent, while the amide nitrogen is bonded to a 4-methylbenzyl group. The 4-methylbenzyl moiety contributes hydrophobic interactions, which may influence receptor binding or membrane permeability.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-4-28-19-11-9-18(10-12-19)24(3)30(26,27)20-13-14-29-21(20)22(25)23-15-17-7-5-16(2)6-8-17/h5-14H,4,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMHGTDVWWSWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through amide bond formation. The ethoxyphenyl and methylsulfamoyl groups are then introduced through substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethoxyphenyl and methylsulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its specific chemical properties are beneficial.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name Sulfamoyl Substituents Amide Substituent Molecular Weight Key Features Reference
Target Compound : 3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide Methyl, 4-ethoxyphenyl 4-Methylbenzyl ~428–434* Ethoxy enhances lipophilicity; methylbenzyl aids hydrophobic interactions.
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide Methyl, 4-ethoxyphenyl 4-Chlorophenethyl 453.95 Chlorine increases electron-withdrawing effects; higher halogenated mass.
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide Methyl, 4-chlorophenyl 3,4-Dimethoxyphenyl 452.96 Methoxy groups improve solubility; chloro group may reduce metabolic stability.
3-[(4-Ethylphenyl)(methyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide Methyl, 4-ethylphenyl 4-Methylphenyl 414.54 Ethyl group increases steric bulk but reduces polarity vs. ethoxy.
N-(4-Fluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide Methyl, 4-ethoxyphenyl 4-Fluorophenyl 434.51 Fluorine enhances electronegativity; lower molecular weight than target.

*Estimated based on analogs in .

Key Observations:
  • Steric Considerations : The 4-methylbenzyl substituent introduces moderate steric bulk, which may hinder binding in tightly packed protein pockets compared to smaller groups like 4-fluorophenyl .

Metabolic and Toxicity Considerations

  • Toxicity Risks : Sulfamoyl moieties are associated with hypersensitivity reactions in some patients. The 4-methylbenzyl group, while generally inert, could contribute to hepatotoxicity at high doses .

Biological Activity

The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Thiophene Ring : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Sulfamoyl Group : The thiophene derivative reacts with a sulfonamide reagent.
  • Esterification : The carboxyl group on the thiophene ring is esterified to yield the final product.

These synthetic routes are crucial for producing compounds with desired biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide exhibit significant antimicrobial activity. For instance, studies have shown that sulfamoyl derivatives can inhibit bacterial growth, suggesting their potential use as antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been reported that sulfamoyl derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A related study highlighted that modifications in the chemical structure can enhance the anticancer efficacy of thiophene-based compounds .

The biological activity of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl group may form hydrogen bonds with active site residues of target enzymes, inhibiting their function.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and leading to biological responses such as apoptosis in cancer cells .

Study on Antitumor Activity

A study conducted on related thiophene derivatives demonstrated promising results in terms of anticancer activity. The researchers synthesized several analogs and evaluated their effects on various cancer cell lines. One notable finding was that certain modifications led to increased potency against specific types of cancer, showcasing the importance of structural optimization in drug design .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfamoyl-containing compounds. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Summary of Findings

PropertyDetails
Antimicrobial Effective against a range of bacteria
Anticancer Induces apoptosis and inhibits tumor growth
Mechanism Involves enzyme inhibition and receptor modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.